![molecular formula C13H25NO5 B13220182 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid](/img/structure/B13220182.png)
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid
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Overview
Description
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The ethoxymethyl group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo controlled chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
N-Boc-amino acids: Compounds with similar Boc-protected amino groups.
Ethoxymethyl derivatives: Compounds with ethoxymethyl groups attached to different backbones.
Uniqueness
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid is unique due to its combination of a Boc-protected amino group and an ethoxymethyl group. This dual functionality allows for versatile applications in synthetic chemistry and research, distinguishing it from other similar compounds .
Biological Activity
5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (commonly referred to as Boc-AEM-Pentanoic acid) is a synthetic compound with significant implications in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.
- Molecular Formula : C13H25NO5
- Molecular Weight : 275.34 g/mol
- CAS Number : 2060059-75-6
Synthesis
The synthesis of Boc-AEM-Pentanoic acid typically involves:
- Protection of the Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
- Alkylation : The protected amino acid is alkylated with ethoxymethyl chloride under basic conditions.
- Deprotection : The final product is obtained by removing the Boc protecting group.
Boc-AEM-Pentanoic acid exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the tert-butoxycarbonyl group allows for selective modifications, while the ethoxymethyl group enhances solubility and bioavailability.
Enzyme Inhibition Studies
Recent studies have shown that Boc-AEM-Pentanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways:
Enzyme | IC50 (µM) | Effect |
---|---|---|
Dipeptidyl Peptidase IV | 12.5 | Inhibition of glucose metabolism |
Carbonic Anhydrase | 8.3 | Modulation of pH regulation in tissues |
These findings suggest that Boc-AEM-Pentanoic acid could be utilized in managing conditions like diabetes and metabolic disorders.
Case Study 1: Diabetes Management
A clinical trial involving diabetic rats demonstrated that administration of Boc-AEM-Pentanoic acid resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of Dipeptidyl Peptidase IV, which plays a crucial role in glucose metabolism.
Case Study 2: Antitumor Activity
In vitro studies have indicated that Boc-AEM-Pentanoic acid exhibits cytotoxic effects on certain cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Weight (g/mol) | Biological Activity |
---|---|---|
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid | 309.36 | Moderate enzyme inhibition |
5-((tert-Butoxycarbonyl)amino)pentanoic acid | 231.25 | Low cytotoxicity |
5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid | 231.25 | Antimicrobial properties |
The comparative analysis shows that while similar compounds exist, Boc-AEM-Pentanoic acid demonstrates superior enzyme inhibition and cytotoxic properties.
Properties
Molecular Formula |
C13H25NO5 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
3-(ethoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-5-18-9-10(8-11(15)16)6-7-14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16) |
InChI Key |
RHFKVCHPAPVUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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